Robotnikinin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Robotnikinin is a small molecule identified for its ability to inhibit the Sonic hedgehog (Shh) signaling pathway. Shh plays a crucial role in embryonic development, particularly in regulating limb formation, neural tube closure, and organogenesis . Disruptions in this pathway are linked to various birth defects.

Understanding Shh Signaling and its Inhibition

The Shh pathway involves a cascade of events where Shh protein binds to specific cell surface receptors, triggering a signaling process within the cell. Robotnikinin acts as an antagonist, preventing Shh from binding to its receptors and effectively blocking the downstream signaling cascade .

Research Applications of Robotnikinin

Due to its ability to target the Shh pathway, Robotnikinin has become a valuable tool in scientific research for various purposes:

Studying Shh pathway function

Scientists can use Robotnikinin to investigate the specific roles of Shh signaling in different biological processes. By observing the effects of inhibiting the pathway with Robotnikinin, researchers can gain insights into how Shh normally functions in development and disease .

Drug Discovery

Robotnikinin serves as a starting point for developing new drugs that target the Shh pathway. By studying how Robotnikinin interacts with the Shh protein and its effects, researchers can design more potent and specific drugs for treating conditions associated with Shh pathway dysregulation, such as certain cancers and birth defects.

Understanding Birth Defects

Since Shh signaling is crucial for proper development, Robotnikinin can be used to model birth defects caused by Shh pathway disruptions in cell and animal models. This can help researchers understand the mechanisms behind these birth defects and potentially develop strategies for prevention or treatment.

Robotnikinin is a small molecule identified as an inhibitor of the Sonic Hedgehog signaling pathway, which plays a critical role in embryonic development and tumorigenesis. It was first reported in 2009 by researchers who aimed to find new therapeutic agents against cancers associated with aberrant Hedgehog signaling. Robotnikinin specifically binds to the Sonic Hedgehog protein, disrupting its interaction with its receptor, thereby inhibiting downstream signaling pathways that contribute to cell proliferation and survival in various cancers .

The primary chemical reaction involving Robotnikinin is its binding to the Sonic Hedgehog protein. This interaction is characterized by the formation of ionic bonds between the zinc ion in the protein and specific oxygen atoms in Robotnikinin. This binding effectively blocks the interaction between Sonic Hedgehog and its receptor, Patched, leading to a decrease in the activation of downstream signaling pathways .

The chemical structure of Robotnikinin features multiple functional groups that facilitate these interactions, although specific reaction mechanisms at a molecular level remain an area of ongoing research.

Robotnikinin exhibits significant biological activity as an antagonist of the Sonic Hedgehog pathway. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells driven by aberrant Hedgehog signaling. For instance, it has been shown to reduce cell viability in various cancer cell lines, including those derived from basal cell carcinoma and medulloblastoma .

Additionally, Robotnikinin has been observed to affect primary human cells, confirming its potential as a therapeutic agent in conditions where Hedgehog signaling is implicated .

The synthesis of Robotnikinin involves several steps that typically include:

- Formation of Macrocyclic Structures: Initial precursors undergo cyclization reactions to form aminoalcohol-derived macrocycles.

- Functionalization: Specific functional groups are introduced through various organic reactions to enhance binding affinity and biological activity.

- Purification: The final product is purified using techniques such as chromatography to isolate Robotnikinin from other by-products .

The detailed synthetic route allows for modifications that can lead to derivatives with potentially improved efficacy or selectivity.

Robotnikinin has several applications, primarily in cancer research and therapy:

- Cancer Treatment: As an inhibitor of the Sonic Hedgehog pathway, it is being explored for treating cancers such as basal cell carcinoma and medulloblastoma.

- Research Tool: It serves as a valuable tool for studying Hedgehog signaling mechanisms in developmental biology and cancer research .

- Potential Drug Development: Ongoing studies aim to develop Robotnikinin analogs with enhanced pharmacological properties for clinical use.

Studies have focused on the interaction between Robotnikinin and Sonic Hedgehog proteins using molecular dynamics simulations and binding assays. These studies have elucidated the binding modes and affinities of Robotnikinin, providing insights into how structural modifications could enhance its efficacy .

Furthermore, interaction studies have indicated that Robotnikinin may exhibit different effects depending on cellular context, highlighting the complexity of its biological activity.

Robotnikinin shares structural similarities with several other compounds that also target the Sonic Hedgehog pathway. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cyclopamine | Inhibits Sonic Hedgehog receptor | Derived from natural sources |

| GDC-0449 (Vismodegib) | Directly inhibits Smoothened receptor | FDA-approved for basal cell carcinoma |

| LDE225 (Sonidegib) | Smoothened antagonist | Potent in clinical trials |

Uniqueness of Robotnikinin: Unlike Cyclopamine, which acts upstream by inhibiting receptor activity directly, Robotnikinin binds to Sonic Hedgehog itself, blocking its ability to activate downstream signaling pathways. This unique mechanism may provide advantages in specific therapeutic contexts where direct inhibition of Sonic Hedgehog is beneficial.

The Hedgehog pathway’s role in development and disease was first elucidated through natural teratogens like cyclopamine, a steroidal alkaloid isolated from Veratrum californicum. Cyclopamine inhibits Smo, the transmembrane protein downstream of Patched (Ptc1), by binding to its heptahelical bundle. This discovery, rooted in mid-20th-century observations of cyclopic lambs, revealed Smo as a druggable target. Clinical development later produced vismodegib, a synthetic Smo antagonist approved for basal cell carcinoma. However, these agents target intracellular components, leaving extracellular Shh-Ptc1 interactions unexplored until robotnikinin’s discovery.

Limitations of Early Inhibitors

Early Hedgehog pathway inhibitors faced challenges:

- Cyclopamine: Poor solubility and bioavailability limited therapeutic utility.

- Vismodegib: Resistance mutations in Smo (e.g., D473H) and on-target adverse effects (e.g., muscle spasms, dysgeusia) emerged in clinical trials.These issues underscored the need for inhibitors targeting alternative nodes, such as Shh ligand-receptor binding.

Robotnikinin represents the first identified small molecule inhibitor capable of directly binding to the extracellular Sonic Hedgehog N-terminal domain (ShhN) protein [1] [2] [3] [4]. The compound was discovered through diversity-oriented synthesis and small-molecule microarray screening of approximately 10,000 diverse compounds, specifically designed to target the extracellular signaling protein [2] [3].

The binding interaction between robotnikinin and ShhN has been extensively characterized through multiple experimental approaches. Surface plasmon resonance and fluorescence-based binding assays demonstrated that robotnikinin exhibits ShhN-binding capacity at concentrations between 1.56 μM and 25 μM, with a dissociation constant (Kd) of 3.1 μM derived from kinetic data [5] [6] [7]. This binding affinity represents a significant achievement in targeting extracellular proteins, which has historically proven extremely challenging for small-molecule inhibition [3].

The specificity of robotnikinin for the ShhN domain has been validated through comprehensive functional studies. The compound demonstrates concentration-dependent inhibition of Shh signaling in multiple cell line systems, including Shh-LIGHT2 cells, C3H10T1/2 cells, human primary keratinocytes, and synthetic models of human skin [2] [3]. Importantly, robotnikinin exhibits no inhibitory activity in cell lines lacking the Patched 1 (Ptc1) receptor and does not compete with cyclopamine for Smoothened (Smo) binding, confirming its specific targeting of the upstream ShhN protein rather than downstream pathway components [3].

Epistasis analyses further confirmed the mechanism of action. When co-administered with Smo agonists purmorphamine (3.6 μM) or SAG (100 nM), the inhibitory effects of robotnikinin were virtually eliminated, demonstrating that the compound acts upstream of Smo in the Hedgehog signaling cascade [2] [3]. This rescue effect validates that robotnikinin specifically targets the ShhN protein complex and interferes with its ability to relay signals efficiently to Ptc1 [3].

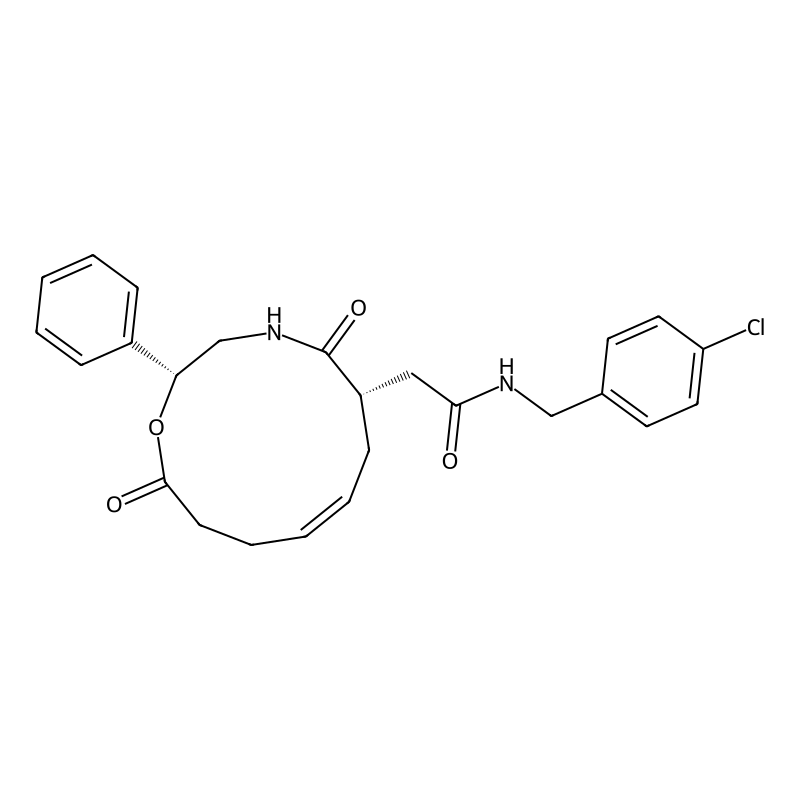

The molecular weight of robotnikinin (454.95 g/mol) and its macrocyclic structure (C25H27ClN2O4) make it a suitable probe for investigating Shh-mediated protein-protein interactions [1] [5] [6]. The compound displays significant repression of Shh-induced Gli1/Gli2 expression in primary human skin cells and human-derived skin tissue, providing evidence for its physiological relevance [3] [6].

Zinc Ion Coordination and Hydrogen Bonding Networks

The zinc ion coordination environment represents a critical determinant in robotnikinin binding to the ShhN domain. The Sonic Hedgehog N-terminal domain contains a structurally well-defined Zn²⁺ center that exhibits properties characteristic of zinc metallopeptidases [8] [9] [10] [11] [12]. This zinc-binding site adopts various coordination geometries depending on the crystallization conditions and ligand binding state, demonstrating significant plasticity in divalent ion binding [11].

In the unbound state, the ShhN zinc site typically exhibits tetrahedral coordination involving histidine residues H140 (equivalent to H141 in some numbering systems), H182 (H183), aspartate D147 (D148), and often a water molecule or glutamate E176 (E177) through bridging interactions [8] [11] [12] [13]. However, upon robotnikinin binding, significant reorganization of the coordination sphere occurs.

Quantum Mechanical/Molecular Mechanical Analysis of Zinc Coordination

Comprehensive QM/MM molecular dynamics simulations revealed fundamental differences between classical molecular mechanics predictions and quantum mechanically accurate descriptions of the zinc coordination environment [14]. Classical MM simulations predicted an overestimated mean coordination number of 7.5 oxygen or nitrogen atoms around the Zn²⁺ ion, with coordination involving H141, D148 (bidentate), E177 (mono- or bidentate), H183, and the amide-oxygen atoms of robotnikinin [14].

In contrast, QM/MM simulations using density functional theory (DFT) with the BP86-D3 functional and triple-zeta basis sets provided a more accurate representation. The QM/MM approach predicted a mean coordination number of 5.1 (calculated up to a Zn²⁺-ligand distance of 2.83 Å), with the most likely ion-ligand distance being 2.03 Å [14]. The coordination polyhedron adopts a quadratic pyramidal geometry, significantly different from the classical predictions [14].

Specific Coordination Partners in the Robotnikinin-Bound State

The QM/MM simulations identified the specific ligands coordinating the Zn²⁺ ion in the presence of robotnikinin:

Table 1: Zinc Ion Coordination Environment Comparison

| Parameter | MM MD Simulation | QM/MM MD Simulation |

|---|---|---|

| Mean Coordination Number | 7.5 | 5.1 |

| Mean Ion-Ligand Distance (Å) | N/A | 2.03 |

| Coordination Geometry | Octahedral-like | Quadratic pyramidal |

| Primary Ligands | H141, D148 (bidentate), E177, H183, Robotnikinin amide | D148 (bidentate), E177 (monodentate), H183, Robotnikinin amide |

The zinc ion is predominantly coordinated by D148 (bidentate), E177 (monodentate), H183, and the amide oxygen from the chain connecting the chlorophenyl ring of robotnikinin to its macrocycle [14]. Notably, H141, which normally coordinates Zn²⁺ in empty Shh, is displaced to distances of 3-4 Å from the ion, making space for robotnikinin and enabling the direct E177-Zn²⁺ interaction [14].

Solvent Exclusion and Entropy Contributions

A crucial aspect of the zinc coordination in the robotnikinin-bound state is the exclusion of water molecules from the metal center. QM/MM simulations demonstrated that robotnikinin binding renders the Zn²⁺ site practically inaccessible to solvent. Analysis of the Zn²⁺-water oxygen radial distribution function revealed that the first peak occurs at approximately 6.6 Å, with integration indicating only 1.5 water molecules, and at a separation of 5 Å, only 0.006 water molecules on average [14]. This solvent exclusion provides a favorable entropy contribution to ligand binding [14].

Hydrogen Bonding Networks

The zinc coordination is intimately connected to an extensive hydrogen bonding network that stabilizes the robotnikinin-ShhN complex. The network involves multiple amino acid residues and exhibits cooperative binding effects:

Table 2: Hydrogen Bonding Interactions in Sonic Hedgehog-Robotnikinin Complex

| Interaction | Simulation Type | Mean Distance (Å) | H-bond Occupancy (%) |

|---|---|---|---|

| E177-Robotnikinin Amide | Core QM/MM | 2.29 | 85.7 |

| E177-Robotnikinin Amide | Extended TZ | 2.14 | 95.3 |

| E177-Robotnikinin Amide | Extended DZ | 2.13 | 92.9 |

| H135-Robotnikinin Amide | Extended TZ | 2.08 | 80.7 |

| H135-Robotnikinin Amide | Extended DZ | 2.05 | 87.5 |

| H134-Robotnikinin Amide | Extended TZ | 2.77 | 40.6 |

| H134-Robotnikinin Amide | Extended DZ | 2.56 | 50.7 |

The hydrogen bonding network exhibits remarkable stability and high occupancy throughout the molecular dynamics simulations, indicating the formation of persistent intermolecular contacts that contribute significantly to complex stability.

Computational Elucidation of Binding Mode

QM/MM Simulations of Shh-Robotnikinin Complex

The computational elucidation of the robotnikinin binding mode required sophisticated quantum mechanical/molecular mechanical approaches due to the complex electronic environment around the zinc ion and the inadequacy of classical force fields for describing metal-ligand interactions [14] [15]. A comprehensive computational protocol was developed involving initial docking studies, classical molecular dynamics simulations, and subsequent QM/MM refinement.

Computational Methodology

The QM/MM simulations employed a hybrid approach where the chemically critical zinc coordination site was treated with density functional theory, while the remaining protein and solvent environment was described using classical molecular mechanics [14]. The quantum mechanical region utilized the BP86-D3 functional with triple-zeta (cc-pVTZ) and double-zeta basis sets, incorporating the D3 correction for dispersion effects and the resolution of identity (RI) approach for computational efficiency [14].

Table 3: QM/MM Simulation Parameters and Setup

| Simulation | QM Atoms | Basis Set | Simulation Time (ps) | Key Components in QM Zone |

|---|---|---|---|---|

| Core QM/MM | 81 | Triple Zeta | 80 | Zn²⁺, H141, D148, E177, H183, Robotnikinin core |

| Extended TZ | 105 | Triple Zeta | 20 | Core + H134, H135 |

| Extended DZ | 105 | Double Zeta | 90 | Core + H134, H135 |

| Empty Shh (Control) | 42 | Double Zeta | 120 | Zn²⁺ site only |

The QM/MM partitioning strategy focused on the zinc coordination site and robotnikinin core structure, while aromatic substituents were treated classically to balance accuracy with computational feasibility [14]. An energy and structure adjusted link atom approach was employed for bonds crossing the QM/MM boundary, with carefully parametrized link atom parameters to minimize artifacts [14].

Binding Pose Determination

Initial docking studies using MOE software with the AMBER-12:EHT force field identified two primary categories of binding poses based on the orientation of the chlorophenyl substituent [14]. Poses where an oxygen atom of robotnikinin coordinates directly to the Zn²⁺ ion scored significantly higher than those without direct metal-ligand interactions [14]. The preferred binding mode features the chlorine atom pointing away from the calcium binding site, avoiding steric clashes with the binding groove [14].

Classical molecular dynamics simulations of alternative binding poses demonstrated that direct zinc coordination is essential for complex stability. Simulations lacking Zn²⁺-robotnikinin interactions resulted in ligand dissociation, confirming the critical importance of metal coordination for binding [14].

Conformational Changes Upon Binding

QM/MM simulations revealed significant conformational changes in the ShhN binding groove upon robotnikinin association. Per-residue root mean square deviation (RMSD) analysis comparing ligand-bound and empty Shh structures identified the coil region functioning as a "lid" for the binding groove as the most significantly affected structural element [14]. This conformational flexibility enables the binding groove to accommodate the macrocyclic inhibitor while maintaining essential protein-ligand contacts.

Role of Key Residues (E177, H134, H135) in Stabilization

The stabilization of the Shh-robotnikinin complex involves a sophisticated network of interactions mediated by three critical amino acid residues: E177, H134, and H135. Each residue contributes distinct stabilizing effects that work synergistically to achieve high-affinity binding.

Glutamate 177 (E177): The Central Bridging Residue

E177 plays a pivotal role as a bridging element between the zinc ion and robotnikinin, contributing to complex stabilization through multiple mechanisms [14]. In the robotnikinin-bound state, E177 exhibits direct coordination to the Zn²⁺ ion in a monodentate fashion, contrasting with its typical water-bridged coordination observed in empty Shh structures [14].

The second oxygen atom of E177 forms an exceptionally stable hydrogen bond with the macrocyclic amide hydrogen of robotnikinin. This interaction demonstrates remarkable persistence, with hydrogen bond occupancies of 85.7% in core QM/MM simulations, increasing to 95.3% and 92.9% in extended triple-zeta and double-zeta simulations, respectively [14]. The mean distances between the E177 oxygen and robotnikinin amide hydrogen range from 2.13 to 2.29 Å, indicating strong hydrogen bonding [14].

The dual coordination mode of E177 - simultaneous zinc binding and hydrogen bonding with robotnikinin - creates a stable bridge that effectively links the inhibitor to the metal center. This bridging function provides several stabilization advantages compared to alternative coordination modes involving water molecules [14]:

- Enhanced Electrostatic Stabilization: E177 bridges two positively charged sites through its spatially separated oxygen atoms, providing stronger stabilization than neutral water molecules

- Entropy Contribution: Displacement of water molecules from the zinc coordination sphere contributes favorably to binding entropy

- Orientation Control: The E177-robotnikinin hydrogen bond influences the orientation of the macrocyclic amide group, positioning it optimally for interactions with H134 and H135

Histidine Residues H134 and H135: Cooperative Hydrogen Bond Donors

H134 and H135 provide crucial stabilizing hydrogen bond interactions with the macrocyclic amide group of robotnikinin [14]. The importance of these interactions became apparent when these residues were included in the quantum mechanical region of extended QM/MM simulations, revealing significantly stronger interactions than initially predicted by classical simulations [14].

H135 Interactions

H135 forms the stronger of the two histidine-robotnikinin interactions, with consistently high hydrogen bond occupancies across different simulation protocols [14]. In extended QM/MM simulations, H135 demonstrates:

- High Occupancy: 80.7% (triple-zeta) and 87.5% (double-zeta) hydrogen bond occupancy with the robotnikinin macrocyclic amide

- Short Distances: Mean distances of 2.08 Å (triple-zeta) and 2.05 Å (double-zeta)

- Structural Stability: Low root mean square deviation of the sidechain (0.481 Å) compared to other protein residues, indicating stable binding

H134 Interactions

H134 provides additional stabilization through hydrogen bonding with both the amide and ester functional groups of robotnikinin [14]. The interactions include:

- Amide Interactions: 40.6% (triple-zeta) and 50.7% (double-zeta) hydrogen bond occupancy with mean distances of 2.77 Å and 2.56 Å, respectively

- Ester Interactions: Lower occupancy interactions (1.4-5.4%) with the macrocyclic ester group, providing supplementary stabilization

- Cooperative Effects: H134 interactions are enhanced by the favorable amide orientation induced by E177 binding

Cooperative Binding Network

The QM/MM simulations revealed that the E177-robotnikinin and H134/H135-robotnikinin interactions promote each other through cooperative binding effects [14]. The E177 hydrogen bond with the macrocyclic amide optimally orients this group for simultaneous hydrogen bonding with H134 and H135. This cooperative binding creates a stable triangular hydrogen bonding motif that significantly enhances the overall binding affinity.

The cooperative nature of these interactions explains the high stability of the robotnikinin-ShhN complex and provides insight into the structural requirements for effective Shh inhibition. The identification of this binding mode through QM/MM simulations offers valuable information for the rational design of next-generation Sonic Hedgehog inhibitors with enhanced potency and selectivity.

Additional Stabilizing Interactions

Beyond the critical zinc coordination and hydrogen bonding networks, the robotnikinin-ShhN complex is further stabilized by hydrophobic interactions involving the aromatic substituents of the inhibitor [14]. The phenyl and chlorophenyl rings interact with sidechains of T126, Y175, and H181 through hydrophobic contacts and π-π interactions, contributing to the overall binding affinity while maintaining the optimal positioning of the macrocyclic core for metal coordination and hydrogen bonding [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Dockendorff C, Nagiec MM, Weïwer M, Buhrlage S, Ting A, Nag PP, Germain A, Kim HJ, Youngsaye W, Scherer C, Bennion M, Xue L, Stanton BZ, Lewis TA, Macpherson L, Palmer M, Foley MA, Perez JR, Schreiber SL. Macrocyclic Hedgehog Pathway Inhibitors: Optimization of Cellular Activity and Mode of Action Studies. ACS Med Chem Lett. 2012 Oct 11;3(10):808-813. Epub 2012 Aug 30. PubMed PMID: 23074541; PubMed Central PMCID: PMC3469069.

3: Hassounah NB, Bunch TA, McDermott KM. Molecular pathways: the role of primary cilia in cancer progression and therapeutics with a focus on Hedgehog signaling. Clin Cancer Res. 2012 May 1;18(9):2429-35. doi: 10.1158/1078-0432.CCR-11-0755. Epub 2012 Mar 13. PubMed PMID: 22415315; PubMed Central PMCID: PMC3738179.

4: Hwang S, Thangapandian S, Lee Y, Sakkiah S, John S, Lee KW. Discovery and evaluation of potential sonic hedgehog signaling pathway inhibitors using pharmacophore modeling and molecular dynamics simulations. J Bioinform Comput Biol. 2011 Dec;9 Suppl 1:15-35. PubMed PMID: 22144251.

5: Stanton BZ, Peng LF. Small-molecule modulators of the Sonic Hedgehog signaling pathway. Mol Biosyst. 2010 Jan;6(1):44-54. doi: 10.1039/b910196a. Epub 2009 Aug 27. Review. PubMed PMID: 20024066.

6: Peng LF, Stanton BZ, Maloof N, Wang X, Schreiber SL. Syntheses of aminoalcohol-derived macrocycles leading to a small-molecule binder to and inhibitor of Sonic Hedgehog. Bioorg Med Chem Lett. 2009 Nov 15;19(22):6319-25. doi: 10.1016/j.bmcl.2009.09.089. Epub 2009 Sep 25. PubMed PMID: 19819139; PubMed Central PMCID: PMC2796117.

7: Stanton BZ, Peng LF, Maloof N, Nakai K, Wang X, Duffner JL, Taveras KM, Hyman JM, Lee SW, Koehler AN, Chen JK, Fox JL, Mandinova A, Schreiber SL. A small molecule that binds Hedgehog and blocks its signaling in human cells. Nat Chem Biol. 2009 Mar;5(3):154-6. doi: 10.1038/nchembio.142. Epub 2009 Jan 18. PubMed PMID: 19151731; PubMed Central PMCID: PMC2770933.